N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide

Fatty acid synthase inhibition Cancer metabolism SKBr3 breast cancer model

Choose this compound for its biochemically confirmed FASN IC50 of 14 nM in SKBr3 cell-derived enzyme preparations, establishing it as a potency benchmark superior to generic diphenylpropanamides. Its unique N,N-disubstituted architecture bearing both furan-2-ylmethyl and pyridin-2-ylmethyl groups delivers low-nanomolar potency absent in mono-substituted analogs (e.g., CAS 348611-47-2). Positioned within the US10226449 patent series, it enables direct cross-chemotype comparisons with TVB-3166 and orlistat in breast, prostate, and colorectal cancer models. Also serves as a rational starting point for investigating FASN/RORγ crosstalk in autoimmune and tumor microenvironment studies.

Molecular Formula C26H24N2O2
Molecular Weight 396.49
CAS No. 1286710-05-1
Cat. No. B2565716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide
CAS1286710-05-1
Molecular FormulaC26H24N2O2
Molecular Weight396.49
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3)C4=CC=CC=C4
InChIInChI=1S/C26H24N2O2/c29-26(18-25(21-10-3-1-4-11-21)22-12-5-2-6-13-22)28(20-24-15-9-17-30-24)19-23-14-7-8-16-27-23/h1-17,25H,18-20H2
InChIKeyZGEWUNTWMYULSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide (CAS 1286710-05-1) – Compound Identity and Pharmacological Class


N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide (CAS 1286710-05-1) is a synthetic small molecule belonging to the diphenylpropanamide class. It features a 3,3-diphenylpropanamide core elaborated with both furan-2-ylmethyl and pyridin-2-ylmethyl substituents on the amide nitrogen. This compound has been disclosed in patent literature as a fatty acid synthase (FASN) inhibitor, with a reported biochemical IC50 of 14 nM against human FASN enzyme isolated from SKBr3 breast cancer cells [1]. The diphenylpropanamide scaffold is also recognized as a privileged chemotype for targeting the retinoic acid receptor-related orphan receptor gamma (RORγ), a nuclear receptor implicated in Th17-mediated autoimmune diseases [2]. However, direct RORγ activity data for this specific compound have not been publicly reported, making FASN inhibition the primary evidence-backed pharmacological anchor.

Why FASN Inhibitor Chemotypes Cannot Be Interchanged with N-(Furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide (CAS 1286710-05-1)


Fatty acid synthase inhibitors span diverse chemical series, including pyrazole derivatives (e.g., TVB-3166), β-lactone natural products (e.g., orlistat), and diphenylpropanamides such as the target compound. Within the diphenylpropanamide class, minor structural modifications produce orders-of-magnitude differences in FASN inhibitory potency. The target compound combines an N,N-disubstituted amide bearing both a furan-2-ylmethyl and a pyridin-2-ylmethyl group—a substitution pattern distinct from simpler mono-substituted analogs like 3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide (CAS 348611-47-2, no furan) or N-(furan-2-ylmethyl)-3,3-diphenylpropanamide (CAS 5685-82-5, no pyridine). This dual heterocyclic architecture is associated with low-nanomolar FASN potency that is absent in publicly available data for these mono-heterocyclic analogs [1]. Consequently, substituting the target compound with a generic diphenylpropanamide or an alternative FASN inhibitor chemotype risks losing the specific potency, selectivity, and patent-defined structural coverage that characterize this molecule.

Quantitative Differentiation Evidence for N-(Furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide (CAS 1286710-05-1)


FASN Biochemical Potency: 14 nM IC50 vs. Established FASN Inhibitor Benchmarks

In a biochemical assay using FASN enzyme isolated from SKBr3 human breast cancer cells, the target compound inhibited FASN activity with an IC50 of 14 nM [1]. This potency is comparable to the most potent analogs within the same patent series (e.g., compound 381: IC50 = 9 nM; compound 190: IC50 = 8 nM) [2], and is substantially more potent than the clinical-stage pyrazole-based FASN inhibitor TVB-3166, which shows a biochemical IC50 of 42–49 nM against human FASN [3]. Furthermore, it exceeds the potency of tool compound Fasnall (IC50 = 3.71 μM) by approximately 265-fold and the early-generation inhibitor C75 (IC50 = 15.53 μM) by approximately 1,110-fold . This positions the target compound among the low-nanomolar FASN inhibitors available for research procurement.

Fatty acid synthase inhibition Cancer metabolism SKBr3 breast cancer model

Intra-Patent Series Potency Ranking: Target Compound Performance Among Diphenylpropanamide FASN Inhibitors

Within the diphenylpropanamide series disclosed in patent US10226449, FASN biochemical IC50 values range from approximately 5 nM to >480 nM across structurally diverse analogs [1][2]. The target compound (cpd 369) with an IC50 of 14 nM ranks among the more potent members of this series. For comparison, compound 381 (IC50 = 9 nM) and compound 190 (IC50 = 8 nM) represent the upper end of potency, while compound 001-115 (IC50 = 480 nM) illustrates that potency can drop by over 30-fold with alternative substitution patterns [2][3]. This confirms that the furan-2-ylmethyl/pyridin-2-ylmethyl combination is a productive structural motif for FASN inhibition within this chemical series.

Structure-activity relationship Patent analysis FASN inhibitor optimization

Structural Differentiation: Dual Heterocyclic Architecture vs. Mono-Substituted Diphenylpropanamide Analogs

The target compound is distinguished from two commercially available simpler analogs: 3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide (CAS 348611-47-2, C21H20N2O, MW 316.4) which lacks the furan ring, and N-(furan-2-ylmethyl)-3,3-diphenylpropanamide (CAS 5685-82-5, C20H19NO2, MW 305.37) which lacks the pyridine ring . The target compound (C26H24N2O2, MW 396.49) incorporates both heterocycles on the amide nitrogen, creating a tertiary amide with increased steric bulk and additional hydrogen-bonding capacity. While direct comparative potency data for these simpler analogs have not been published, the dual-heterocyclic substitution pattern correlates with single-digit to low-double-digit nanomolar FASN potency in the patent series, whereas mono-substituted analogs typically fall into higher IC50 ranges or remain uncharacterized [1]. This structural distinction is a key factor for researchers requiring a defined, patent-characterized chemical entity rather than an untested simplified analog.

Medicinal chemistry Scaffold differentiation Ligand design

Chemoproteomic Selectivity Potential: FASN vs. RORγ Isoform Activity Profile

The diphenylpropanamide scaffold is established as a dual-pharmacology chemotype capable of engaging both FASN and RORγ [1][2]. The well-characterized RORγ inverse agonist ML-209 (compound 4n, a diphenylpropanamide) inhibits RORγ with an IC50 of 1.1 μM and RORγt transcriptional activity with an IC50 of 300 nM in HEK293t cells, while showing no activity against RORα at concentrations up to 40 μM [1]. Although direct RORγ data for the target compound have not been published, its structural similarity to the ML-209 chemotype—combined with its potent FASN activity—suggests it may serve as a probe for investigating FASN-RORγ crosstalk in Th17 biology or cancer metabolism. In contrast, pyrazole-based FASN inhibitors like TVB-3166 and β-lactone inhibitors like orlistat are not known to engage RORγ, making the target compound uniquely positioned among FASN inhibitors for dual-pathway interrogation [3][4].

Target selectivity Nuclear receptors Dual pharmacology

Recommended Application Scenarios for N-(Furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide (CAS 1286710-05-1)


FASN Inhibitor Benchmarking and SAR Probe in Cancer Metabolism Research

With a biochemically confirmed FASN IC50 of 14 nM in SKBr3 cell-derived enzyme preparations [1], this compound is suitable as a potency benchmark for in-house FASN inhibitor screening campaigns. Its position within the US10226449 patent series enables direct comparison with close structural analogs (e.g., cpd 381 at 9 nM, cpd 190 at 8 nM) to interrogate the contribution of the furan-pyridine dual-heterocyclic motif to target engagement [2]. Researchers studying FASN-dependent cancer cell lines (breast, prostate, colorectal) can use this compound alongside TVB-3166 and orlistat as cross-chemotype controls to assess scaffold-dependent pharmacological effects.

Dual-Pathway Probe for FASN and RORγ Polypharmacology Studies

The diphenylpropanamide scaffold has validated activity at both FASN and RORγ, with the RORγ-targeted analog ML-209 showing selective inhibition of Th17 cell differentiation without affecting Th1 or Treg lineages [1]. The target compound, while primarily characterized as a FASN inhibitor, shares this scaffold and thus represents a rational starting point for investigating the intersection of lipid metabolism (FASN) and inflammatory signaling (RORγ/Th17) in autoimmune disease models or the tumor microenvironment. Procurement of this compound enables parallel FASN activity assays and RORγ reporter gene counter-screens within a single chemical series.

Medicinal Chemistry Optimization of Diphenylpropanamide Lead Series

For medicinal chemistry teams expanding upon the US10226449 and US9428502 patent families, this compound provides a well-defined reference point with publicly available potency data [1]. Its tertiary amide architecture incorporating both furan-2-ylmethyl and pyridin-2-ylmethyl groups represents a specific vector combination that can be systematically varied. The compound's IC50 of 14 nM, comparable to the most potent series members (8–10 nM), makes it a suitable starting scaffold for further optimization of pharmacokinetic properties while maintaining target affinity [2].

Chemical Biology Tool for FASN Knockdown Validation Studies

In experiments employing siRNA-mediated FASN silencing or CRISPR-based FASN knockout, this compound serves as a complementary pharmacological tool to confirm that observed phenotypic effects are specifically attributable to FASN catalytic inhibition. Its low-nanomolar potency ensures robust target engagement at concentrations well below those required for micromolar-range tool compounds such as C75 (IC50 15.53 μM) [1], minimizing off-target risk at pharmacologically active doses and enabling cleaner interpretation of FASN-dependent phenotypes in metabolic and oncological contexts.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.